Methyl 3-chloro-2,6-dihydroxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,6-dihydroxybenzoate can be synthesized through the esterification of 3-chloro-2,6-dihydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,6-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups in the compound can participate in oxidation and reduction reactions, leading to the formation of quinones or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Oxidation and Reduction: Products include quinones or reduced forms of the compound.
Scientific Research Applications
Methyl 3-chloro-2,6-dihydroxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chloro-2,6-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins, leading to various biochemical effects . For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dihydroxybenzoate: Lacks the chlorine atom, leading to different chemical reactivity and biological properties.
Methyl 3-chloro-4,6-dihydroxybenzoate: Similar structure but with different substitution pattern, affecting its chemical behavior.
Uniqueness
Methyl 3-chloro-2,6-dihydroxybenzoate is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-chloro-2,6-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPINQGMXRRQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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